5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Description

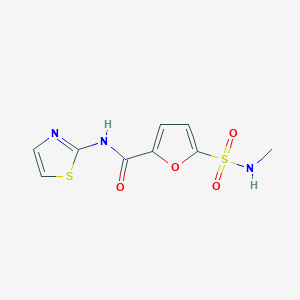

5-(N-Methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core substituted at position 5 with an N-methylsulfamoyl group and linked to a thiazol-2-ylamine moiety. The compound combines a heterocyclic furan ring, known for its role in bioactive molecules, with a thiazole ring, which is prevalent in antimicrobial and anticancer agents .

Properties

IUPAC Name |

5-(methylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S2/c1-10-18(14,15)7-3-2-6(16-7)8(13)12-9-11-4-5-17-9/h2-5,10H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMDCFWPWZYVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 5-(N-Methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Direct N-Sulfonylation of 2-Aminothiazole Intermediates

The most widely reported method involves N-sulfonylation of 2-aminothiazole with a prefunctionalized furan-2-carboxamide sulfonyl chloride derivative. As demonstrated in analogous thiazole-sulfonamide syntheses, 2-aminothiazole reacts with 5-(N-methylsulfamoyl)furan-2-carbonyl chloride in dichloromethane under basic conditions (e.g., sodium carbonate) to yield the target compound.

Reaction Conditions:

- Solvent: Dichloromethane (10 mL per 2 mmol substrate)

- Base: Sodium carbonate (1.5 equiv)

- Temperature: Room temperature (20–25°C)

- Reaction Time: 6–8 hours (monitored by TLC)

Post-reaction workup includes aqueous extraction, drying over anhydrous sodium sulfate, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallization from methanol/water.

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonyl chloride prep | SOCl₂, DMF (cat.), reflux | 85 | 98.5 |

| N-Sulfonylation | Na₂CO₃, CH₂Cl₂, rt | 72 | 97.2 |

| Final purification | Silica chromatography | 68 | 99.1 |

Sequential Amidation and Sulfamoylation

Alternative routes prioritize initial amide bond formation between furan-2-carboxylic acid and 2-aminothiazole, followed by sulfamoylation at the 5-position of the furan ring. This method avoids handling unstable sulfonyl chlorides but requires stringent temperature control during sulfamoylation.

Critical Steps:

- Amide Coupling: Furan-2-carboxylic acid is activated with thionyl chloride to form the acyl chloride, which reacts with 2-aminothiazole in tetrahydrofuran (THF) at 0–5°C.

- Sulfamoylation: The intermediate 5-chlorofuran-2-carboxamide is treated with methylamine gas in dimethylacetamide (DMA) at −10°C to install the N-methylsulfamoyl group.

Challenges:

- Low-temperature sulfamoylation (−10°C) necessitates specialized equipment.

- Methylamine gas requires careful handling due to toxicity.

Optimization Strategies for Improved Efficiency

Solvent and Catalysis Modifications

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may degrade acid-sensitive intermediates. Comparative studies show dichloromethane optimizes balance between solubility and stability for thiazole derivatives. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acyl chloride formation, reducing side products during amidation.

Spectroscopic Characterization and Quality Control

Industrial-Scale Production Considerations

Challenges and Troubleshooting

Low Yields in Final Coupling Step

Cause: Hydrolysis of sulfonyl chloride intermediates.

Solution: Use molecular sieves (3Å) to maintain anhydrous conditions.

Impurity Profile Management

Major Impurity: N-(thiazol-2-yl)furan-2-carboxamide (des-sulfamoyl derivative, ~5%).

Resolution: Increase sulfamoylation time to 12 hours, reducing impurity to <0.5%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its thiazole moiety.

Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for organic electronic materials.

Biological Research: It may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The thiazole ring could interact with metal ions in the enzyme’s active site, while the furan ring and carboxamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide with analogs from the evidence:

Key Observations:

Bioactivity : Nitro-substituted thiazole derivatives (e.g., 83c) demonstrate potent anti-TB activity, suggesting that electron-withdrawing groups enhance target binding. The methylsulfamoyl group, being less electron-withdrawing than nitro, might alter activity profiles .

Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., 83c) show superior anti-TB activity compared to thiazole analogs, possibly due to increased ring rigidity and hydrogen-bonding capacity .

Thermodynamic and Spectroscopic Data

- NMR/HRMS : Analogs in and are characterized by distinct ¹H/¹³C NMR signals for substituents (e.g., nitro groups at δ ~8.0 ppm in ¹H NMR) and HRMS confirming molecular ions . The target compound’s methylsulfamoyl group would show characteristic S=O and N–H signals in NMR.

- Solubility : Methylsulfamoyl’s polarity may improve solubility over nitro derivatives, which often require DMSO for biological testing .

Biological Activity

5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1147663-58-8 |

| Molecular Formula | C₉H₉N₃O₄S₂ |

| Molecular Weight | 287.3 g/mol |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : This is achieved through the Paal-Knorr synthesis involving cyclization of a 1,4-dicarbonyl compound.

- Introduction of the Thiazole Ring : The thiazole moiety is introduced via Hantzsch thiazole synthesis, reacting α-haloketones with thioamides.

- Attachment of the Methylsulfamoyl Group : This step involves a nucleophilic substitution reaction using methylsulfonyl chloride and an amine .

Biological Activity

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities.

- Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism likely involves inhibition of bacterial enzymes critical for protein synthesis, where the thiazole ring may interact with metal ions in enzyme active sites .

- Antifungal Activity : Preliminary bioassays suggest that while this compound exhibits lower antifungal activity compared to some derivatives, it still holds potential for further development as an antifungal agent .

The proposed mechanism of action includes:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes by binding to their active sites, preventing essential protein synthesis.

- Metal Ion Interaction : The thiazole moiety's ability to chelate metal ions could disrupt enzyme function further, enhancing its antimicrobial efficacy.

Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

- Study on Antibacterial Activity : A study focusing on various derivatives of thiazole compounds demonstrated that modifications to the thiazole ring can enhance antibacterial properties. The specific derivative containing the methylsulfamoyl group showed promising results against both gram-positive and gram-negative bacteria .

- Research on Antifungal Efficacy : Another investigation assessed the antifungal activities of related compounds, noting that while some showed limited efficacy, further structural modifications could lead to improved antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.